3-(1-Benzothiophen-2-yl)butan-2-one
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Overview
Description
3-(1-Benzothiophen-2-yl)butan-2-one is an organic compound with the molecular formula C12H12OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring.
Mechanism of Action
Target of Action
The primary targets of 3-(1-Benzothiophen-2-yl)butan-2-one are currently unknown. This compound is a derivative of benzothiophene, a class of compounds known for their diverse biological and pharmacological properties . .
Biochemical Pathways
Benzothiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are also known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors . .
Result of Action
Some benzothiophene derivatives have shown antimicrobial properties and high antioxidant capacities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of benzothiophene with butanone under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification of the final product is typically achieved through techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophen-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
3-(1-Benzothiophen-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- 1-Benzothiophene-2-boronic acid
- Benzothiophen-2-ylboronic acid
- Thianaphthene-2-boronic acid
Uniqueness
3-(1-Benzothiophen-2-yl)butan-2-one is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where specific reactivity or interactions are required, distinguishing it from other benzothiophene derivatives .
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-8(9(2)13)12-7-10-5-3-4-6-11(10)14-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONODQNXGPGXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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